molecular formula C8H10FNO B13611886 (r)-4-(1-Aminoethyl)-2-fluorophenol

(r)-4-(1-Aminoethyl)-2-fluorophenol

Cat. No.: B13611886
M. Wt: 155.17 g/mol
InChI Key: VWURQMSCABRCTE-RXMQYKEDSA-N
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Description

®-4-(1-Aminoethyl)-2-fluorophenol is a chiral compound that features a fluorine atom, a hydroxyl group, and an aminoethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminoethyl)-2-fluorophenol can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor ketone using a chiral catalyst. For example, the reduction of 4-(1-oxoethyl)-2-fluorophenol with a chiral reducing agent can yield the desired chiral amine . Another method involves the use of ω-transaminase enzymes, which can catalyze the transamination of a suitable precursor to produce the chiral amine .

Industrial Production Methods

Industrial production of ®-4-(1-Aminoethyl)-2-fluorophenol typically involves large-scale catalytic processes. These processes often utilize heterogeneous catalysts for the hydrogenation of nitriles or the reductive amination of carbonyl compounds with ammonia . The choice of catalyst and reaction conditions can significantly impact the yield and enantiomeric purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Aminoethyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction can produce secondary amines or alcohols.

Mechanism of Action

The mechanism of action of ®-4-(1-Aminoethyl)-2-fluorophenol involves its interaction with specific molecular targets. For example, in enzymatic reactions, the compound can form an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the formation of a quinonoid intermediate . This intermediate can then undergo further transformations to yield the final product. The specific pathways and molecular targets involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-Aminoethyl)phenol: Similar structure but lacks the fluorine atom.

    ®-4-(1-Aminoethyl)phenol: Similar structure but lacks the fluorine atom.

    ®-4-(1-Aminoethyl)-2-chlorophenol: Similar structure but has a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in ®-4-(1-Aminoethyl)-2-fluorophenol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]-2-fluorophenol

InChI

InChI=1S/C8H10FNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3/t5-/m1/s1

InChI Key

VWURQMSCABRCTE-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)O)F)N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)F)N

Origin of Product

United States

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